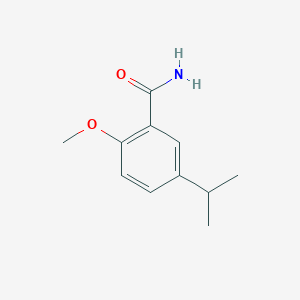

2-Methoxy-5-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKAGEGBGJLIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Benzamide Derivatives in Chemical Biology

Benzamide (B126) and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. nih.gov This structural motif is a cornerstone in medicinal chemistry, as its presence in various molecules has been linked to a wide array of pharmacological activities. chemeo.comnih.gov Academic and industrial research has demonstrated that modifying the benzamide core with different functional groups can lead to compounds with potent and selective biological effects.

Benzamide derivatives are investigated for numerous applications, including:

Antimicrobial and Antifungal Activity: Certain substituted benzamides have shown the ability to inhibit the growth of pathogenic bacteria and fungi. nih.gov

Antiproliferative Effects: Many benzamide compounds have been synthesized and tested for their potential to halt the proliferation of cancer cell lines, making them valuable leads in oncology research. nih.govbldpharm.com

Enzyme Inhibition: This class of compounds is known to inhibit various enzymes. For instance, specific derivatives have been designed as inhibitors of the hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. chemicalbook.com

Antioxidative Properties: The addition of certain substituents, particularly methoxy (B1213986) and hydroxyl groups, can give benzamide derivatives the ability to neutralize harmful reactive oxygen species (ROS), which are associated with numerous disease states. chemeo.com

The versatility of the benzamide scaffold allows for systematic structural modifications, enabling researchers to fine-tune the physicochemical properties of the molecule to achieve a desired biological outcome. This makes benzamides a privileged structure in drug discovery and chemical biology.

Rationale for Investigating 2 Methoxy 5 Propan 2 Yl Benzamide

The specific chemical structure of 2-Methoxy-5-(propan-2-yl)benzamide provides a clear rationale for its investigation. The rationale is built upon the distinct properties imparted by its two key substituents on the benzamide (B126) core: the methoxy (B1213986) group and the isopropyl group.

The isopropyl group (-CH(CH₃)₂) at the 5-position is a small, branched alkyl group that impacts the molecule's steric and hydrophobic properties. Alkyl groups are fundamental in drug design for their ability to influence a compound's pharmacokinetics, such as membrane permeability and solubility. The isopropyl group, being hydrophobic, can enhance interactions with nonpolar pockets in target proteins and may improve the molecule's ability to cross biological membranes. Its bulk also introduces specific steric dimensions to the molecule, which can lead to higher selectivity for its intended biological target.

Therefore, the investigation into this compound is driven by the hypothesis that the combination of the methoxy group's electronic influence and the isopropyl group's steric and hydrophobic contributions could result in a novel compound with unique and potentially valuable biological activities.

Table 1: Computed Physicochemical Properties of this compound Note: The following data are computationally predicted, as experimental values are not readily available in public literature.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| XLogP3-AA (Lipophilicity) | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Overview of Research Scope and Methodologies

Established Synthetic Routes for Benzamide Scaffolds

The construction of the benzamide core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These methods can be broadly categorized into amide coupling reactions and those involving aromatic substitution and subsequent functional group transformations.

Amide Coupling Reactions

Amide coupling reactions are the most direct and widely used methods for the synthesis of benzamides. These reactions involve the formation of an amide bond between a carboxylic acid derivative and an amine.

One of the most common approaches is the reaction of a benzoyl chloride with an amine. ontosight.aigoogle.comgoogle.com The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine, leading to the formation of the amide and hydrochloric acid, which is typically scavenged by a base. For instance, 2-methoxybenzoyl chloride can be synthesized from 2-methoxybenzoic acid using reagents like thionyl chloride or phosphorus pentachloride. ontosight.ai This activated intermediate can then react with an appropriate amine to yield the desired benzamide.

Alternatively, carboxylic acids can be activated in situ using a variety of coupling reagents. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also effective. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired purity of the final product.

The direct thermal condensation of a carboxylic acid and an amine is also possible but generally requires high temperatures, which can be incompatible with sensitive functional groups. nih.gov

| Coupling Reagent Class | Example(s) | Key Features |

| Acid Chlorides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive, often requires a base to neutralize HCl byproduct. |

| Carbodiimides | DCC, EDC | Widely used, can be prone to racemization in chiral substrates. |

| Phosphonium Reagents | PyBOP, BOP | High coupling efficiency, often used for difficult couplings. |

| Others | HATU, HBTU | Uronium/aminium-based reagents, known for rapid and efficient couplings. |

Aromatic Substitution and Functional Group Transformations

Benzamide scaffolds can also be assembled through electrophilic aromatic substitution reactions, followed by functional group interconversions.

A classic example is the Friedel-Crafts acylation, where an aromatic ring is acylated with a carbamoyl (B1232498) chloride in the presence of a Lewis acid catalyst. chemicalbook.com More recently, direct carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid has been developed, offering a direct route to primary benzamides. ontosight.aichemicalbook.com

Another strategy involves the nitration of a substituted benzene (B151609), followed by reduction of the nitro group to an amine, and subsequent acylation. chemicalbook.comgoogle.com For example, a methoxy-substituted benzene could be nitrated, the nitro group reduced to an amino group, and then acylated to form the benzamide. The regioselectivity of the nitration step is directed by the existing substituents on the aromatic ring.

The Hofmann rearrangement provides a method to synthesize anilines from primary amides, which can then be further functionalized. dntb.gov.ua This reaction involves the treatment of a primary amide with a halogen in the presence of a strong base.

Furthermore, functional group transformations on a pre-existing benzamide can be employed. For example, a halogenated benzamide can undergo palladium-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring. nist.gov

Targeted Synthesis of this compound and Analogues

The synthesis of the specific molecule, this compound, follows the general principles outlined above, with a focus on the preparation of the appropriately substituted precursors.

Precursor Identification and Design (e.g., p-Anisoyl chloride and isopropylamine (B41738) for related compounds)

The logical disconnection for the synthesis of this compound points to two primary precursors: 2-methoxy-5-isopropylbenzoic acid (or its activated form) and ammonia (or a protected equivalent).

The synthesis of 2-methoxy-5-isopropylbenzoic acid can be envisioned starting from commercially available materials. For instance, a plausible route could involve the Friedel-Crafts alkylation of a methoxy-substituted phenol (B47542) or anisole (B1667542) with an isopropylating agent, followed by oxidation of a suitable functional group to the carboxylic acid. An alternative approach could be the carboxylation of a Grignard reagent derived from a halogenated precursor, such as 1-bromo-2-methoxy-5-isopropylbenzene. The synthesis of a related compound, 2-propoxy-5-methylbenzoic acid, has been achieved by the propylation of ethyl p-cresotinate followed by hydrolysis. nih.gov

For the amine component, in this case, ammonia is the simplest choice for the formation of the primary amide.

A related example for the synthesis of a similar benzamide involves the reaction of benzoyl chloride with p-methoxythymol. google.com This highlights the general applicability of using a substituted benzoyl chloride and a corresponding amine or alcohol to form the final product. For instance, the synthesis of N-benzyl-2-methoxy-5-propargyloxybenzoamides has also been reported, showcasing the versatility of these synthetic strategies. orgsyn.org

| Precursor 1 | Precursor 2 | Resulting Amide (Example) |

| 2-Methoxybenzoyl chloride | Ammonia | 2-Methoxybenzamide |

| p-Anisoyl chloride | Isopropylamine | N-isopropyl-4-methoxybenzamide |

| 2-Methoxy-5-isopropylbenzoic acid | Ammonia | This compound |

| 2-Amino-N-isopropylbenzamide | - | A related structural isomer. researchgate.net |

Reaction Mechanisms and Optimization Strategies

The key reaction in the targeted synthesis is the amidation. If starting from 2-methoxy-5-isopropylbenzoyl chloride , the mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. The reaction is typically carried out in a non-protic solvent to prevent reaction with the acyl chloride, and a base is often added to neutralize the HCl byproduct.

When using 2-methoxy-5-isopropylbenzoic acid directly, a coupling agent is required. The mechanism with a carbodiimide (B86325) like EDC involves the activation of the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and is readily attacked by ammonia to form the desired amide, with the EDC being converted to a urea (B33335) byproduct. The addition of HOBt can intercept the O-acylisourea to form an activated ester, which then reacts with the amine, improving the reaction's efficiency.

Optimization of these reactions involves screening different solvents, bases, coupling agents, and reaction temperatures to maximize the yield and purity of the final product. For example, in the synthesis of related benzamides, dichloromethane (B109758) is often used as a solvent with N,N-diisopropylethylamine (DIPEA) as a base.

Methodological Advancements in Benzamide Synthesis

Research in organic synthesis continues to produce more efficient, sustainable, and versatile methods for the formation of amide bonds.

One significant area of advancement is the development of new catalytic systems for direct amidation. nist.gov These catalysts, often based on metals like zirconium, niobium, or palladium, can facilitate the direct condensation of carboxylic acids and amines under milder conditions and with higher atom economy, avoiding the need for stoichiometric activating agents. researchgate.net For example, Nb₂O₅ has been shown to be an effective and reusable Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines.

Another area of progress is in C-H activation/amidation reactions. These methods allow for the direct formation of C-N bonds by activating a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials. Nickel-catalyzed oxidative cross-coupling between the C(sp²)-H bond of benzamides and the C(sp³)-H bond of amides has been demonstrated. nih.gov

Furthermore, the use of flow chemistry for amide synthesis is gaining traction. Continuous-flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

These advancements provide a broader toolbox for the synthesis of complex benzamides like this compound, with the potential for more environmentally friendly and efficient manufacturing processes.

Advanced Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies would be instrumental in confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear as a set of multiplets in the downfield region, characteristic of their electronic environment. The methoxy (B1213986) group protons would present as a sharp singlet, while the isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic spin-spin coupling pattern. The amide protons (-CONH₂) would likely appear as two broad singlets, indicative of their exchangeable nature and restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group would be observed at the lowest field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the methoxy and isopropyl substituents. The carbons of the methoxy and isopropyl groups would be found in the upfield region of the spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1600 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be present around 3100-2850 cm⁻¹, and C-O stretching of the methoxy group would appear in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the benzene core structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of the amide group, the methoxy group, and cleavage of the isopropyl group, leading to a series of characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet region, arising from π-π* transitions of the aromatic ring and n-π* transitions associated with the carbonyl group of the amide. The position and intensity of these bands are influenced by the substituents on the benzene ring.

Crystallographic Analysis and Solid-State Structure

While solution-state information is crucial, understanding the solid-state conformation is equally important for a complete structural picture.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzamide moiety and the orientation of the methoxy and isopropyl substituents relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing, would also be elucidated. Although no specific crystal structure data for this compound has been reported in the searched literature, analysis of related benzamide structures indicates that hydrogen bonding plays a critical role in their solid-state assemblies.

Dihedral Angle Analysis

A quantitative analysis of the molecule's conformation relies on the determination of its key dihedral angles. For this compound, critical dihedral angles would include those describing the orientation of the amide group, the methoxy group, and the propan-2-yl group relative to the benzene ring. The planarity between the amide group and the aromatic ring is a common feature in many benzamides, influenced by resonance effects. However, steric hindrance from the ortho-methoxy group could lead to a non-planar arrangement. The rotational freedom of the methoxy and propan-2-yl groups would also be defined by specific dihedral angles. In the absence of crystallographic or computational studies for this specific molecule, no precise dihedral angle values can be reported.

Conformational Analysis and Isomerism

The study of conformational analysis and potential isomerism in this compound is contingent on understanding the rotational barriers around its single bonds. The rotation of the amide group, the methoxy group, and the isopropyl group can lead to different conformers. The relative energies of these conformers would determine the most stable three-dimensional shape of the molecule. It is possible that distinct rotational isomers (rotamers) could exist, and their interconversion would depend on the energy barriers between them. Without dedicated spectroscopic or computational analysis, a detailed conformational landscape and the identification of the most stable isomer(s) are not possible.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Propan 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the detailed analysis of molecular systems. These methods allow for the accurate prediction of various molecular properties, offering a deeper understanding of the intrinsic nature of 2-Methoxy-5-(propan-2-yl)benzamide.

Density Functional Theory (DFT) Applications for Geometric Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometric optimization. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectra, often visualized as FT-IR and FT-Raman spectra, can be compared with experimental data to confirm the molecular structure. researchgate.net The Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the HOMO-LUMO energy gap provides insights into its potential as an electron donor or acceptor in various chemical interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, represent areas of low electron density and positive electrostatic potential, making them favorable for nucleophilic attack. researchgate.net For this compound, the MEP map can identify the most likely sites for interactions with other molecules, which is crucial for understanding its biological activity and reaction mechanisms. uni-muenchen.denih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis type (antibonding or Rydberg) NBOs. researchgate.net

Non-Linear Optical (NLO) Properties

Theoretical calculations can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties arise from the interaction of the molecule with a strong electromagnetic field, such as that from a laser. The first-order hyperpolarizability (β) is a key parameter that characterizes the NLO response of a molecule. researchgate.net

Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods, such as DFT, can be used to calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound. researchgate.net These calculations help in assessing its potential as an NLO material.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches play a significant role in modern SAR studies by providing a rational basis for designing new molecules with improved properties. researchgate.netrsc.org

For this compound, computational SAR studies would involve creating a library of virtual analogs by modifying the substituents on the benzamide (B126) scaffold. mdpi.commdpi.com Quantum chemical calculations, as described in the previous sections, would then be performed on these analogs to determine how changes in the structure affect the electronic properties, such as the HOMO-LUMO gap and MEP. nih.gov By correlating these calculated properties with experimentally determined biological activities, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. bohrium.comnih.gov These studies explore how different structural features of the molecules influence their therapeutic effects.

For instance, in a study on aryl benzamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a CoMSIA model was developed. bohrium.comnih.gov Such models can help predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. The quality of a QSAR model is often evaluated by statistical metrics like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²ncv). bohrium.comnih.gov

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based design is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed to guide the design of new molecules.

Structure-based design is possible when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography. This approach involves designing molecules that fit into the target's binding site. For various benzamide derivatives, design strategies have built upon the analysis of intramolecular bonds, co-crystal structures, and physicochemical properties to optimize binders for targets like cereblon (CRBN). nih.gov The incorporation of specific atoms, such as fluorine, into the benzamide structure is a known strategy to improve biological properties and binding affinity. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interaction.

In studies involving benzamide derivatives, molecular docking has been used to predict their binding modes with various enzymes and receptors. mdpi.comdergipark.org.trnih.gov For example, docking studies on benzamide derivatives with DNA gyrase B of S. aureus have been performed to evaluate their potential as antimicrobial agents. mdpi.com The results are often quantified by a docking score, which estimates the binding affinity, and are analyzed to identify key interactions like hydrogen bonds and pi-pi stacking between the ligand and amino acid residues in the target's active site. mdpi.comdergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For ligand-target complexes predicted by molecular docking, MD simulations can provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. bohrium.comnih.govmdpi.com

For example, MD simulations have been performed on complexes of aryl benzamide derivatives with the mGluR5 receptor to further elucidate their binding modes. bohrium.comnih.gov These simulations help to confirm the stability of interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies. bohrium.comnih.gov The stability of the ligand within the binding pocket over the simulation time is a key indicator of a viable binding mode.

Chemical Reactivity and Derivatization Strategies of 2 Methoxy 5 Propan 2 Yl Benzamide

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of 2-Methoxy-5-(propan-2-yl)benzamide is activated towards electrophilic aromatic substitution due to the presence of the ortho,para-directing methoxy (B1213986) group and the para-directing isopropyl group. The methoxy group, being a strong activating group, will primarily direct incoming electrophiles to the positions ortho and para to it. However, since the para position is occupied by the isopropyl group, electrophilic substitution is expected to occur at the positions ortho to the methoxy group.

Conversely, nucleophilic aromatic substitution is generally disfavored on this electron-rich aromatic ring unless a leaving group is present at a suitable position and activated by strongly electron-withdrawing groups, which are absent in this molecule.

Research on related benzamide (B126) structures indicates that reactions such as bromination can be achieved using reagents like N-bromosuccinimide (NBS) researchgate.net. While specific studies on this compound are not prevalent, the principles of electrophilic substitution suggest that halogenation, nitration, and Friedel-Crafts reactions would likely proceed at the positions ortho to the methoxy group.

Functional Group Transformations and Modifications

The functional groups of this compound offer several avenues for chemical modification.

Amide Group: The benzamide functionality is a key site for transformations. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and ammonia (B1221849). The amide nitrogen can also participate in N-alkylation or N-acylation reactions. Furthermore, the amide can act as a directing group in metal-catalyzed C-H bond activation reactions, enabling functionalization at otherwise unreactive positions on the aromatic ring nih.gov. Dehydration of the primary amide can yield the corresponding nitrile.

Methoxy Group: The methoxy group is generally stable, but it can be cleaved to the corresponding phenol (B47542) using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Oxidation of the methoxy group is also a possibility under specific conditions, potentially leading to the formation of other oxidized derivatives researchgate.net.

Isopropyl Group: The isopropyl group is typically unreactive under most conditions, though it can be susceptible to oxidation at the benzylic position under harsh conditions to form an alcohol, ketone, or carboxylic acid.

| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Functional Group |

| Benzamide | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Benzamide | Dehydration | P₂O₅, SOCl₂, etc. | Nitrile |

| Benzamide | N-Alkylation | Alkyl halide, base | N-Alkyl benzamide |

| Methoxy | Ether Cleavage | HBr, BBr₃ | Phenol |

Synthetic Utility of this compound as a Precursor for Complex Molecules

While direct examples of this compound as a precursor are not extensively documented, its structural motifs are present in various biologically active molecules. Benzamides, in general, are crucial intermediates in medicinal chemistry. For instance, substituted benzamides are used in the synthesis of heterocyclic compounds like pyrazoles and pyrimidines, which have shown antiviral activities researchgate.net.

The reactivity of the functional groups allows for the molecule to be used as a building block. For example, the carboxylic acid obtained from the hydrolysis of the amide can be used in further coupling reactions. The potential for electrophilic substitution on the aromatic ring allows for the introduction of additional functionalities, which can then be used to construct more complex molecular architectures. The synthesis of various biaryl amide derivatives often involves coupling reactions of substituted benzamides, highlighting their utility as synthetic intermediates researchgate.net.

Analytical Derivatization for Enhanced Detection and Chromatography

For analytical purposes, especially in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization of this compound can be employed to enhance its detectability and improve its chromatographic behavior.

For GC analysis, which often requires volatile and thermally stable compounds, derivatization of the polar amide group is common. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogens on the amide with a less polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility youtube.com. Acylation with reagents like trifluoroacetic anhydride (B1165640) can also be used to create more volatile derivatives jfda-online.com.

In HPLC, derivatization is often used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. For primary amides, derivatization with reagents such as dansyl chloride or benzoyl chloride can be effective nih.govchromatographyonline.com. These reagents react with the amide to form highly UV-active or fluorescent derivatives, significantly lowering the limits of detection.

Capillary electrophoresis (CE) is another technique where derivatization can be beneficial, though it can often separate underivatized analytes based on their charge and size wikipedia.orglibretexts.org.

| Analytical Technique | Derivatization Method | Common Reagents | Purpose |

| Gas Chromatography (GC) | Silylation | BSTFA, TMCS | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Acylation | Trifluoroacetic anhydride | Increase volatility |

| High-Performance Liquid Chromatography (HPLC) | UV/Fluorescence Tagging | Dansyl chloride, Benzoyl chloride | Enhance detection sensitivity |

Mechanistic Insights into Biological Activity and Molecular Interactions

In Vitro Studies of Molecular Mechanisms

There is no specific information available from in vitro studies on the molecular mechanisms of 2-Methoxy-5-(propan-2-yl)benzamide. However, studies on other benzamide (B126) derivatives suggest potential areas of investigation.

Enzyme Inhibition and Activation Assays

No enzyme inhibition or activation data for this compound has been reported. Structurally related benzamides have been investigated for their effects on various enzymes. For example, certain N-benzyl-2-methoxybenzamide derivatives have been shown to act as herbicides by inhibiting the biosynthesis of β-carotene in plants. This is achieved by blocking the production of plastoquinone, a key component in the carotenoid biosynthesis pathway.

Receptor Binding and Modulation Studies

Specific receptor binding and modulation studies for this compound are not publicly available. However, the broader class of benzamides is well-known for its interaction with various receptors, particularly in the central nervous system. For instance, some benzamide-isoquinoline derivatives show high selectivity for the sigma-2 (σ2) receptor, a target of interest for cancer therapy. The presence and position of a methoxy (B1213986) group on the benzamide ring have been found to be a critical determinant for this selectivity.

Cellular Pathway Modulation

There is no direct evidence of cellular pathway modulation by this compound. Research on other substituted benzamides has indicated their potential to influence various cellular processes. For example, some indolyl-pyridinyl-propenone compounds, which share some structural similarities with substituted benzamides, can induce a form of non-apoptotic cell death known as methuosis or disrupt microtubule formation, depending on the positioning of methoxy groups.

Identification of Molecular Targets and Ligand-Target Interactions

The specific molecular targets for this compound have not been identified.

Binding Site Characterization

Without identified molecular targets, there is no information on the binding site characterization for this compound.

Key Residues and Interaction Motifs

As the binding sites are unknown, the key amino acid residues and interaction motifs for this compound have not been determined.

Due to a lack of specific research data on the in vitro mechanistic investigations of this compound in the provided search results, it is not possible to generate the requested article content for "6.3. Advanced In Vitro Mechanistic Investigations in Biological Systems". The search results yielded information on related but distinct benzamide compounds, and per the instructions, the content must focus solely on this compound.

Future Directions and Emerging Research Avenues for 2 Methoxy 5 Propan 2 Yl Benzamide

Development of Novel Analogues and Libraries

A primary avenue for future research lies in the systematic design and synthesis of novel analogues of 2-Methoxy-5-(propan-2-yl)benzamide. The creation of focused compound libraries allows for a thorough exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Recent studies on various benzamide (B126) derivatives have demonstrated the feasibility of this approach. For instance, the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has been achieved through established organic synthesis methods mdpi.com. Similarly, new biheterocyclic propanamides have been synthesized and their chemical structures confirmed using various spectral techniques, indicating that the core benzamide structure is amenable to significant chemical modification acs.org. The synthesis of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides further illustrates the potential for creating diverse derivatives by coupling the core structure with a variety of amines nih.gov.

The strategic modification of the 2-methoxy and 5-isopropyl groups, as well as the benzamide moiety, can lead to the discovery of compounds with enhanced or entirely new biological activities. The generation of these analogues can be guided by computational predictions and SAR data from related benzamide structures.

Table 1: Strategies for Analogue Development

| Modification Site | Potential Substituents | Desired Outcome | Relevant Examples from Literature |

|---|---|---|---|

| 2-Methoxy Group | Alkoxy chains of varying length, branched alkyl groups, cycloalkoxy groups | Enhanced receptor binding, improved metabolic stability | Synthesis of 2,5-dimethoxyphenylpiperidines as 5-HT2A receptor agonists nih.gov |

| 5-Isopropyl Group | Other alkyl groups, cyclic structures, halogenated moieties | Increased lipophilicity, altered steric interactions | Design of benzamide derivatives as anticancer agents nih.gov |

| Benzamide Moiety | Thioamides, substituted ureas, heterocyclic replacements | Modified hydrogen bonding capacity, novel intellectual property | Synthesis of pyridine-linked 1,2,4-oxadiazole benzamides mdpi.com |

Advanced Computational Design and Optimization

The integration of advanced computational tools is set to revolutionize the design and optimization of this compound analogues. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations offer a rational approach to prioritizing synthetic targets and predicting their biological activity.

Molecular docking studies, for example, can elucidate the binding modes of benzamide derivatives within the active sites of target proteins, providing insights into key molecular interactions mdpi.comresearchgate.netdergipark.org.tr. This information is crucial for designing modifications that enhance binding affinity and selectivity. For instance, a combined approach of shape and electrostatic-based comparative studies, followed by molecular modeling, has been successfully used to design a selective CYP1B1 inhibitor based on a benzamide scaffold vensel.org.

QSAR models can establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities researchgate.net. This allows for the prediction of the activity of virtual compounds, thereby streamlining the drug discovery process. Such models have been applied to explore the structural features of aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor mdpi.comnih.gov. Furthermore, in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles can help in the early identification of candidates with favorable drug-like properties nih.gov.

Table 2: Computational Approaches in Benzamide Drug Discovery

| Computational Method | Application | Expected Output |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity of analogues to a target protein. | Identification of key ligand-receptor interactions and prioritization of compounds for synthesis. mdpi.com |

| QSAR | Developing models that correlate chemical structure with biological activity. | Prediction of the potency of unsynthesized analogues. researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and safety profiles. | Early-stage filtering of compounds with poor drug-like properties. nih.gov |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries against specific biological targets thermofisher.com. The integration of newly synthesized analogues of this compound into HTS campaigns can accelerate the discovery of novel hits with therapeutic potential. HTS assays can be designed to assess a wide range of biological activities, from enzyme inhibition to receptor modulation arvojournals.org.

Commercial and academic screening libraries often contain hundreds of thousands of diverse, drug-like small molecules stanford.edunuvisan.comlifechemicals.com. The inclusion of a focused library of this compound derivatives in such screening efforts could significantly increase the probability of identifying compounds with desired biological profiles. For example, HTS has been successfully employed to identify compounds that protect retinal pigment epithelial cells from oxidative stress and to discover molecules with anthelmintic activity nih.govmdpi.comresearchgate.net.

The development of robust and miniaturized assays is key to the successful implementation of HTS. For instance, a high-throughput screening method based on cellular calcium flux signals has been established for drugs targeting the 5-hydroxytryptamine 2A receptor, a target for which some benzamide derivatives show affinity nih.gov. The data generated from HTS can then be used to inform the next cycle of computational design and chemical synthesis, creating an iterative process of drug discovery and optimization.

Potential Applications in Chemical Biology Probes

Beyond their direct therapeutic potential, derivatives of this compound could be developed into valuable chemical biology probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets nih.govresearchgate.net. Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to monitor the functional state of enzymes in their native environment wikipedia.org.

An activity-based probe typically consists of three components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment nih.govmdpi.com. The versatile benzamide scaffold of this compound is well-suited for the incorporation of these functionalities.

By strategically modifying the parent compound to include a latent reactive group and a bioorthogonal handle for "click" chemistry, researchers could generate probes to identify the cellular targets of this chemical class. This approach would provide invaluable insights into its mechanism of action and could uncover previously unknown biological functions acs.org. The development of such probes would represent a significant step towards a deeper understanding of the molecular pharmacology of this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Methoxy-5-(propan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 5-isopropyl-2-methoxybenzoic acid with an appropriate amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen. Optimization involves adjusting stoichiometry (1.2–1.5 eq amine), temperature (0–25°C), and reaction time (12–24 hr). Purity is validated via HPLC (>95%) and NMR .

- Data Contradiction : Conflicting reports on yield (40–85%) suggest solvent polarity and drying agents (e.g., molecular sieves) critically influence efficiency .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction using SHELX software (SHELXS for structure solution, SHELXL for refinement). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution >0.8 Å. Hydrogen bonding and torsional angles are analyzed to confirm stereochemistry .

- Challenges : Discrepancies in unit cell parameters may arise from polymorphism; thermal ellipsoid modeling is critical for accurate disorder resolution .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) with a Lamarckian genetic algorithm. Parameters: grid box size (25 × 25 × 25 Å), exhaustiveness = 7. Protonation states are adjusted using PROPKA at pH 7.8. Validation via MD simulations (AMBER) assesses binding stability .

- Data Contradiction : Discrepancies between in silico predictions and in vitro IC50 values (e.g., µM vs. nM ranges) may stem from solvation effects or protein flexibility unaccounted in rigid docking .

Q. How do substituents on the benzamide core influence antimicrobial activity?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., halogens, alkyl groups). Bioassays (MIC against S. aureus, E. coli) are conducted in triplicate. Lipophilicity (logP) and H-bond donors are calculated via ChemAxon.

- Key Finding : The propan-2-yl group enhances membrane penetration (logP = 2.8 vs. 1.5 for unsubstituted benzamide), but excessive hydrophobicity (>logP 3.5) reduces solubility and activity .

Q. What analytical techniques resolve discrepancies in purity assessments of this compound?

- Methodology : Multi-technique validation:

- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm.

- LC-MS : ESI+ mode to detect trace byproducts (e.g., dealkylated or oxidized derivatives).

- NMR : 2D-COSY and HSQC to assign proton environments and confirm absence of rotamers .

- Conflict Resolution : Discrepancies between HPLC (99%) and NMR (90%) purity often arise from non-UV-active contaminants, necessitating orthogonal methods .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.